

4-Iodobutyl Pivalate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodobutyl Pivalate

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Core Chemical Identity and Physicochemical Properties

4-Iodobutyl pivalate, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and a sterically hindered pivalate ester at the other. This unique structure underpins its utility in complex organic synthesis.

The physical properties of **4-Iodobutyl Pivalate** are not widely reported in peer-reviewed literature, with most available data coming from commercial suppliers and computational predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures (2-8°C) to ensure stability.^[1]

Table 1: Physicochemical Properties of **4-Iodobutyl Pivalate**

Property	Value	Source
CAS Number	82131-05-3	
Molecular Formula	C ₉ H ₁₇ IO ₂	
Molecular Weight	284.14 g/mol	
IUPAC Name	4-iodobutyl 2,2-dimethylpropanoate	
Appearance	Solid	[1]
Boiling Point	262.0 °C at 760 mmHg (Predicted)	[2]
Density	1.425 g/cm ³ (Predicted)	[2]
Refractive Index	1.498 (Predicted)	[2]
LogP	2.79 (Calculated)	[2]

Molecular Structure and Reactivity Analysis

The reactivity of **4-iodobutyl pivalate** is dictated by its two primary functional groups: the terminal iodide and the pivalate ester.

- **Primary Alkyl Iodide:** The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions. This functionality is central to its role as an alkylating agent.[3]
- **Pivalate Ester:** The ester group is sterically encumbered by the bulky tert-butyl group. This steric hindrance provides significant stability against nucleophilic attack and hydrolysis under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) when desired.

Caption: Structure of **4-Iodobutyl Pivalate**.

Synthesis Methodologies

While specific peer-reviewed syntheses for **4-iodobutyl pivalate** are not prominently documented, its structure lends itself to preparation via well-established, high-yielding organic transformations. Below are two authoritative and reliable protocols for its synthesis.

Method A: Finkelstein Halogen Exchange

This is often the preferred method, starting from a more readily available chloro- or bromo-precursor. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.^{[4][5]}

Protocol:

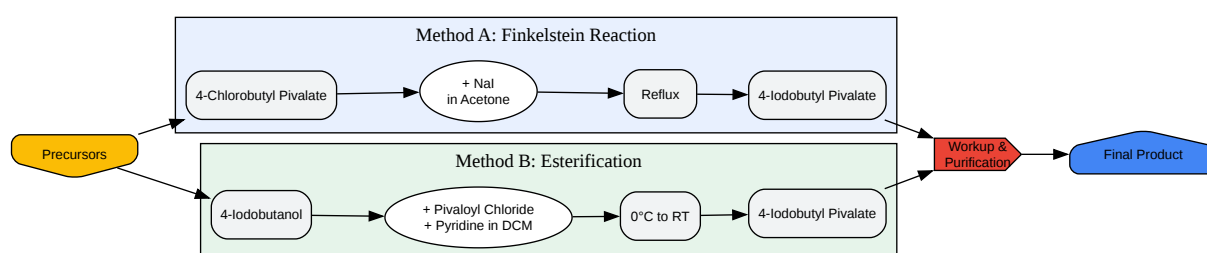
- To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx. 0.5 M), add sodium iodide (1.5 eq).
- Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.
- Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount of fresh solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-iodobutyl pivalate**.

Method B: Esterification of 4-Iodobutanol

This direct approach involves the esterification of commercially available 4-iodobutanol with a pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol:

- Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0°C in an ice bath.
- Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS indicates complete consumption of the starting alcohol.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography or distillation under reduced pressure.



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Caption: General synthetic workflows for 4-Iodobutyl Pivalate.

Spectroscopic and Structural Characterization (Predicted)

As this compound is primarily a synthetic intermediate, comprehensive spectral data is not always published by commercial suppliers.[6] The following tables and analysis are based on established principles of NMR, IR, and MS for analogous structures and serve as a robust guide for characterization.

Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted ^1H NMR Chemical Shifts

Assignment	Protons	Predicted δ (ppm)	Multiplicity	Coupling	Rationale
a	-C(CH ₃) ₃	~ 1.22	Singlet (s)	-	Equivalent methyl protons on a quaternary carbon.[7]
b	-O-CH ₂ -CH ₂ -	~ 1.73	Quintet (p)	J ≈ 6.8 Hz	Methylene group adjacent to two other methylenes. [8]
c	-CH ₂ -CH ₂ -I	~ 1.90	Quintet (p)	J ≈ 6.8 Hz	Methylene deshielded by proximity to iodine.[8]
d	-CH ₂ -I	~ 3.21	Triplet (t)	J ≈ 6.7 Hz	Methylene directly attached to the electronegative iodine atom.[9]
e	-O-CH ₂ -	~ 4.08	Triplet (t)	J ≈ 6.5 Hz	Methylene deshielded by the adjacent ester oxygen. [9]

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The carbon spectrum will confirm the presence of nine unique carbon environments.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Assignment	Carbon	Predicted δ (ppm)	Rationale
1	$-\text{CH}_2-\text{I}$	~ 6.5	Carbon attached to iodine is significantly shielded. [10]
2	$-\text{C}(\text{CH}_3)_3$	~ 27.2	Equivalent methyl carbons of the t-butyl group. [11]
3	$-\text{CH}_2-\text{CH}_2-\text{I}$	~ 30.1	Methylene carbon in the butyl chain. [11]
4	$-\text{O}-\text{CH}_2-\text{CH}_2-$	~ 33.4	Methylene carbon in the butyl chain. [11]
5	$-\text{C}(\text{CH}_3)_3$	~ 38.7	Quaternary carbon of the t-butyl group. [11]
6	$-\text{O}-\text{CH}_2-$	~ 63.5	Methylene attached to the ester oxygen. [10]
7	$-\text{C}=\text{O}$	~ 178.4	Carbonyl carbon of the ester. [11]

Predicted Infrared (IR) Spectroscopy Data

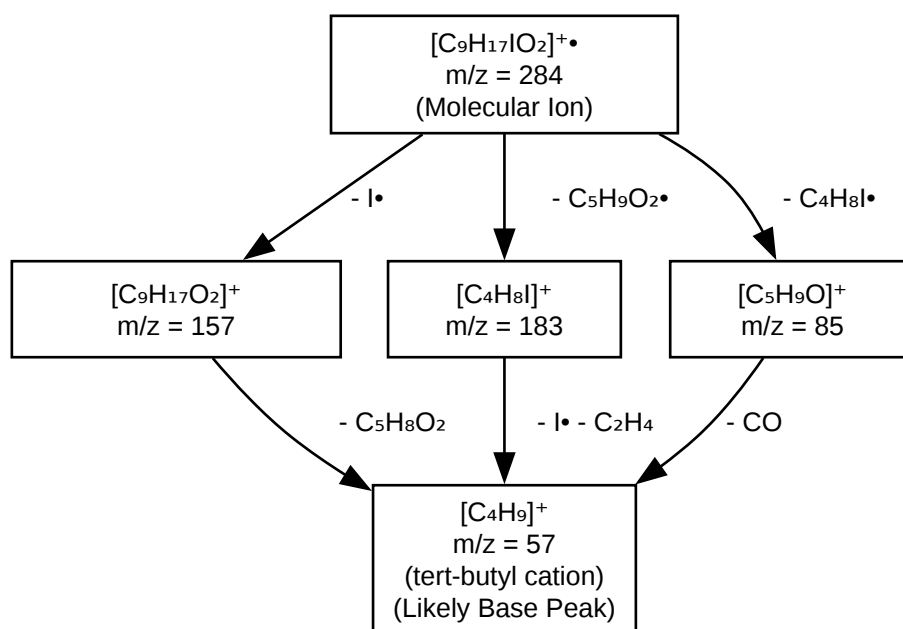
The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond	Intensity	Description
2960-2850	C-H	Strong	sp ³ C-H stretching from alkyl groups.
1730-1725	C=O	Very Strong	Characteristic ester carbonyl stretch.
1280-1150	C-O	Strong	Ester C-O stretching.
~500	C-I	Medium-Weak	Carbon-Iodine bond stretch.

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry would likely lead to several characteristic fragments, driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.



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Caption: Plausible MS fragmentation pathways for **4-Iodobutyl Pivalate**.

Applications in Research and Drug Development

The unique bifunctional nature of **4-iodobutyl pivalate** makes it a valuable tool in several areas of advanced chemical synthesis.

- **Bifunctional Linker and Spacer:** In the synthesis of complex molecules, it serves as a four-carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate serves as a protected hydroxyl group that can be deprotected in a later synthetic step to reveal a new reactive handle.
- **Prodrug Synthesis:** Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-established strategy for creating prodrugs.^[12] This modification can mask polar carboxyl or hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral bioavailability.^[13] **4-Iodobutyl pivalate** can be used to attach a pivalate-containing chain to a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.
- **Synthesis of Radiolabeled Tracers:** The presence of an iodine atom makes this compound a candidate for radio-synthesis. The non-radioactive ^{127}I can be substituted with a radioactive isotope of iodine (e.g., ^{123}I , ^{124}I , or ^{125}I) via isotopic exchange or nucleophilic substitution reactions.^[14] This would allow for the creation of radiolabeled molecules for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).^{[2][15]}

Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-iodobutyl pivalate** is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Signal Word:** Warning.
- **Precautionary Measures:** Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[1]

Conclusion

4-Iodobutyl pivalate is a powerful and versatile synthetic building block. Its dual functionality—a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for protection—provides chemists with a strategic tool for the multi-step synthesis of complex organic molecules. From its role in creating bifunctional linkers to its potential in developing advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic utility.

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